molecular formula C26H17NO6 B8146413 4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid

4,4',4''-(Pyridine-2,4,6-triyl)tribenzoic acid

Cat. No.: B8146413
M. Wt: 439.4 g/mol
InChI Key: MRHFFQFIDCZIRI-UHFFFAOYSA-N
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Description

4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid is an organic compound with the molecular formula C26H17NO6 and a molecular weight of 439.42 g/mol . This compound is characterized by a central pyridine ring substituted at the 2, 4, and 6 positions with benzoic acid groups. It is a versatile molecule used in various scientific research fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid typically involves the reaction of pyridine derivatives with benzoic acid or its derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction where pyridine is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoic acid groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid involves its ability to interact with various molecular targets through coordination bonds. The pyridine ring can act as a Lewis base, donating electron pairs to metal ions, while the benzoic acid groups can form hydrogen bonds and other non-covalent interactions. These interactions facilitate the formation of complex structures, such as MOFs, which have applications in catalysis, gas storage, and separation processes .

Comparison with Similar Compounds

Uniqueness: 4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzoic acid is unique due to its specific arrangement of benzoic acid groups around the pyridine ring, which provides distinct coordination chemistry and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials.

Properties

IUPAC Name

4-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO6/c28-24(29)18-7-1-15(2-8-18)21-13-22(16-3-9-19(10-4-16)25(30)31)27-23(14-21)17-5-11-20(12-6-17)26(32)33/h1-14H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHFFQFIDCZIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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